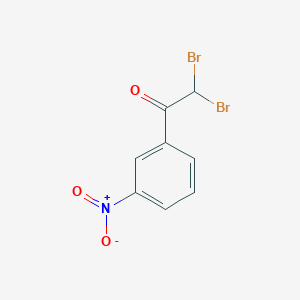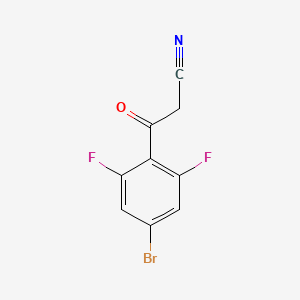
3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of bromine, fluorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-2,6-difluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of tetrahydrofuran, potassium tert-butoxide, petroleum ether, and n-butyllithium . The reaction is carried out in a three-necked flask, heated and refluxed for several hours, followed by distillation and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of less toxic and corrosive reagents is preferred to reduce environmental pollution .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines .
Scientific Research Applications
3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2,6-difluorophenyl)-3-thietanol: Similar in structure but contains a thietanol group instead of a nitrile group.
4-Bromo-2,6-difluoroaniline: Contains an amine group instead of a nitrile group.
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile is unique due to its specific combination of bromine, fluorine, and nitrile functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H4BrF2NO |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrF2NO/c10-5-3-6(11)9(7(12)4-5)8(14)1-2-13/h3-4H,1H2 |
InChI Key |
ADHXLLTVIQZBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CC#N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


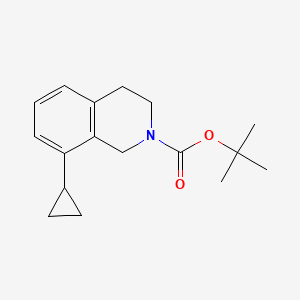


![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)

![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
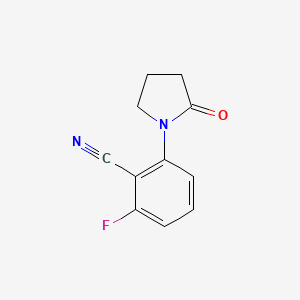

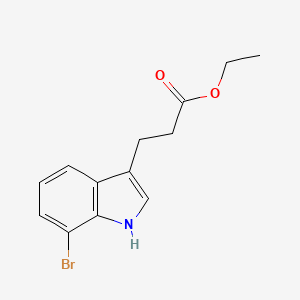
![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)
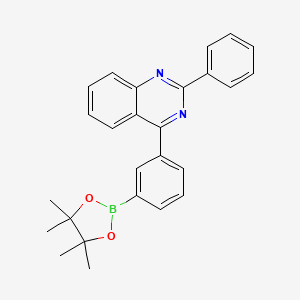
![1-[3-(Methylthio)phenyl]-2-pyrrolidinone](/img/structure/B13707369.png)
